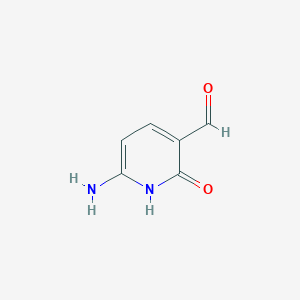
6-Amino-2-hydroxynicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-hydroxynicotinaldehyde is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the 6th position and a hydroxyl group at the 2nd position on the nicotinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-hydroxynicotinaldehyde typically involves the reaction of 2-hydroxynicotinaldehyde with an appropriate amine source under controlled conditions. One common method involves the use of 2-hydroxynicotinaldehyde as a starting material, which undergoes an amination reaction to introduce the amino group at the 6th position . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-hydroxynicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
6-Amino-2-hydroxynicotinaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Amino-2-hydroxynicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions. The compound’s structure allows it to bind to active sites on enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Amino-2-hydroxynicotinaldehyde include:
6-Aminonicotinamide: This compound has a similar structure but differs in its functional groups and biological activities.
2-Hydroxynicotinaldehyde: Lacks the amino group at the 6th position, resulting in different chemical properties and reactivity.
Uniqueness
Its ability to undergo diverse chemical reactions and its role as a versatile building block in organic synthesis highlight its significance .
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
6-amino-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H3,7,8,10) |
InChI Key |
VUXGUXHTQMBFBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


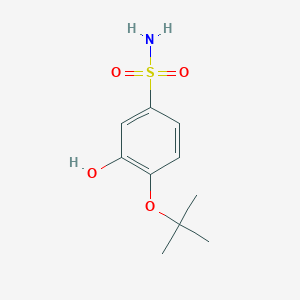

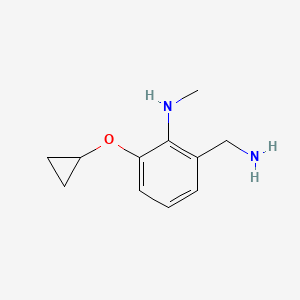
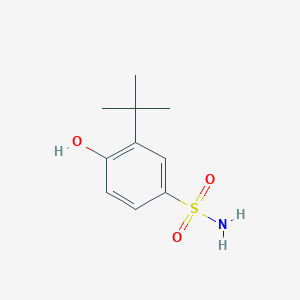




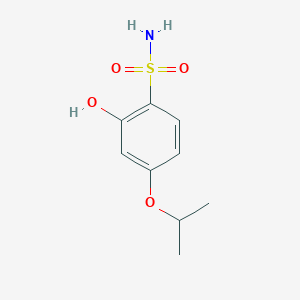
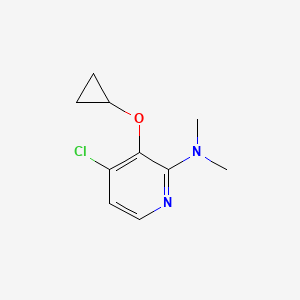
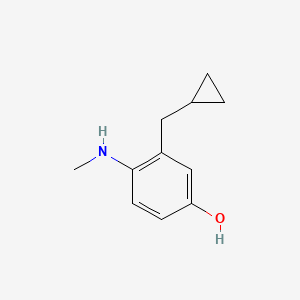

![[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14835116.png)

